molecular formula C11H8ClN3S B432894 6-chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 67795-48-6

6-chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B432894
CAS No.: 67795-48-6
M. Wt: 249.72g/mol
InChI Key: CQRSHGSHXMCUTQ-UHFFFAOYSA-N
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Description

4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridothienopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The structure of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine consists of a pyridine ring fused with a thieno ring and a pyrimidine ring, with chlorine and methyl groups as substituents.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the GABA A receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission. The compound’s interaction with this receptor suggests potential neurotropic activity .

Mode of Action

The compound interacts with the GABA A receptor at two sites: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction indicates an inhibitory effect on the receptor, which could lead to changes in neuronal activity .

Biochemical Pathways

This could potentially affect various downstream effects related to neuronal excitability and neurotransmission .

Pharmacokinetics

Its molecular structure and interactions with the gaba a receptor suggest that it may have suitable properties for absorption and distribution within the body

Result of Action

The compound’s interaction with the GABA A receptor suggests it may have anticonvulsant effects . In studies, several compounds with similar structures were found to have an anticonvulsant effect of antagonism with corazole . Additionally, some compounds showed anxiolytic and behavior activating effects .

Action Environment

The efficacy and stability of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, it may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Biochemical Analysis

Biochemical Properties

Certain pyridothienopyrimidine derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, anticonvulsant, and neurotropic effects

Cellular Effects

Some related compounds have been found to have an anticonvulsant effect in animal models . These effects could potentially be due to interactions with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Molecular docking studies of similar compounds have predicted their interaction with the GABA A receptor . This suggests that 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine may also interact with this receptor, potentially exerting its effects through enzyme inhibition or activation and changes in gene expression.

Dosage Effects in Animal Models

Some related compounds have been found to have an anticonvulsant effect in rats and mice .

Preparation Methods

The synthesis of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach includes the reaction of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with phosphorus oxychloride and absolute pyridine, followed by heating at 105°C for 4 hours . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including substitution, oxidation, and reduction. Substitution reactions can occur at the chlorine or methyl groups, leading to the formation of different derivatives. Common reagents used in these reactions include phosphorus oxychloride, pyridine, and various nucleophiles . Oxidation and reduction reactions can modify the electronic properties of the compound, affecting its reactivity and potential applications. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as thieno[3,2-d]pyrimidines and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines. These compounds share a similar core structure but differ in their substituents and specific ring fusion patterns . For example, thieno[3,2-d]pyrimidines may have different substituents at the 3rd and 4th positions, affecting their biological activities and chemical reactivity

Properties

IUPAC Name

6-chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c1-5-3-6(2)15-11-7(5)8-9(16-11)10(12)14-4-13-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRSHGSHXMCUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 2
6-chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 3
6-chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

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